![molecular formula C21H20ClN3O3 B2521691 N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide CAS No. 898413-43-9](/img/structure/B2521691.png)
N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-heterocyclic compounds, such as the one , often involves multi-step reactions that start from simpler precursors. In the case of compounds related to "N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide", a similar approach is used. For instance, a series of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides were synthesized through the condensation of 4,7-dichloroquinoline with appropriately substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides. These precursors were prepared in a six-step synthesis starting from available 2-alkylphenols . This indicates that the synthesis of complex N-heterocyclic compounds can be achieved through careful selection and transformation of starting materials, likely involving steps such as condensation, cyclization, and possibly oxidation.
Molecular Structure Analysis
The molecular structure of N-heterocyclic compounds is characterized by the presence of multiple rings, including quinoline or quinazoline derivatives. In the context of related research, the formation of 1,2,4-oxadiazole rings through cyclization reactions has been observed. This is evident in the reaction of N-(quinazolin-4-yl)amidines with hydroxylamine hydrochloride, which results in ring cleavage followed by ring closure to form N-[2-([1,2,4]oxadiazol-5-yl)phenyl]formamide oximes . Such reactions suggest that the molecular structure of "N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide" would also involve complex ring systems and possibly similar oxadiazole formations.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and transformation of N-heterocyclic compounds can be quite diverse. For example, the synthesis of antimalarial compounds involves the condensation of dichloroquinoline with substituted phenol dihydrochlorides . In another study, the reaction with hydroxylamine hydrochloride leads to cyclization and the formation of oxadiazole rings . These reactions are indicative of the types of chemical transformations that "N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide" might undergo, such as ring formation, cleavage, and the introduction of various functional groups through condensation reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide" are not detailed in the provided papers, we can infer from related compounds that these properties are likely to be influenced by the molecular structure. The presence of chloro groups, amide linkages, and multiple ring systems can affect the compound's solubility, stability, and reactivity. For instance, the antimalarial compounds mentioned exhibit potent activity in mice, which suggests that they have adequate bioavailability and stability to exert their effects . Similarly, the inhibitory activity against pentosidine formation by oxadiazole derivatives indicates that these compounds can interact effectively with biological targets . These insights suggest that "N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide" may also possess unique physical and chemical properties that could be relevant for biological applications.
科学的研究の応用
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
Research into the molecular structure and spectroscopic properties of chlorophenyl and quinoline derivatives reveals significant insights into their potential applications. For instance, studies on 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) have utilized Density Functional Theory (DFT) and Time-Dependent DFT calculations to analyze the compound's structural parameters, NLO, and Natural Bond Orbital (NBO) analyses. This research emphasizes the compound's potential in biological and corrosion inhibition applications due to its electronic structure and charge distributions (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antitubercular and Antimicrobial Applications
Another study focused on the synthesis and evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones for antimycobacterial activity against Mycobacterium tuberculosis. This work highlights the promising antitubercular agents among these compounds, showing significant potential in medical research and drug development (Kantevari et al., 2011).
Photovoltaic and Electronic Applications
Quinoline derivatives have also been studied for their photovoltaic properties, particularly in organic-inorganic photodiode fabrication. Films of specific quinoline derivatives have shown rectification behavior and photovoltaic properties under illumination, making them suitable for photodiode applications. This research opens avenues for using these compounds in solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline-based compounds have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic solutions. The study of specific derivatives highlights their potential in protecting metal surfaces against corrosion, further broadening the application scope of these compounds in industrial settings (Benmahammed et al., 2020).
特性
IUPAC Name |
N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-15-6-9-16(10-7-15)23-19(26)20(27)24-17-8-5-13-2-1-11-25(18(13)12-17)21(28)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUCEDZWFQRCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

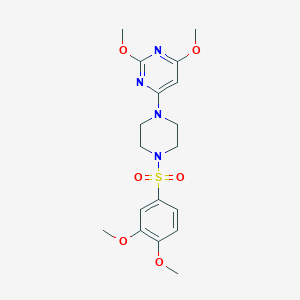
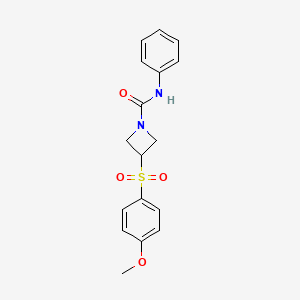
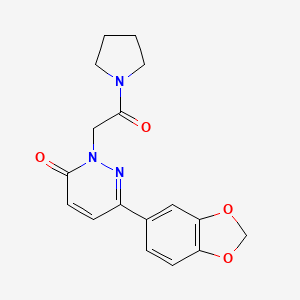
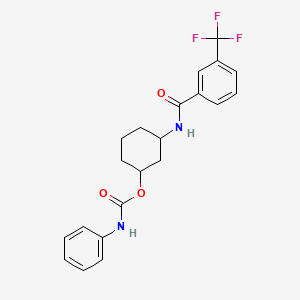
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/no-structure.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)
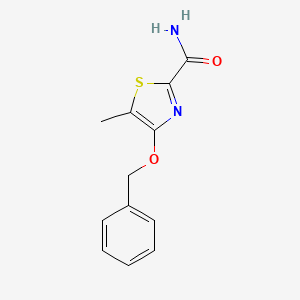
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)